molecular formula C8H7BrN2 B1378930 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1363382-85-7

6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1378930
CAS No.: 1363382-85-7
M. Wt: 211.06 g/mol
InChI Key: UYLGTOMWWCDXOQ-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of a bromine atom at the 6th position and a methyl group at the 3rd position makes this compound unique. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Biochemical Analysis

Biochemical Properties

6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinase enzymes, which are crucial in regulating cellular signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit specific kinases, leading to altered phosphorylation states of downstream signaling molecules. This can result in changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and the levels of various metabolites within the cell. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, this compound can be transported into cells via specific membrane transporters and can bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 3-methyl-1H-pyrrolo[3,2-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, possibly using continuous flow reactors to control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, facilitated by palladium catalysts.

    Oxidation and Reduction: The pyrrole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Utilize palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine in solvents like toluene or DMF.

    Oxidation and Reduction: Employ oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Reactions: Yield various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.

    Cross-Coupling Reactions: Produce biaryl or alkyne-substituted derivatives.

    Oxidation and Reduction: Result in oxidized or reduced forms of the pyrrole and pyridine rings.

Scientific Research Applications

6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The exact molecular pathways and targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine
  • 6-Bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Uniqueness

6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

6-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-3-10-7-2-6(9)4-11-8(5)7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLGTOMWWCDXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257646
Record name 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-85-7
Record name 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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